molecular formula C13H13N3O3 B13744435 N-Methyl-N-(quinoxaline-2-carbonyl)alanine CAS No. 21704-83-6

N-Methyl-N-(quinoxaline-2-carbonyl)alanine

Cat. No.: B13744435
CAS No.: 21704-83-6
M. Wt: 259.26 g/mol
InChI Key: QZTGAMKKSOLPRY-UHFFFAOYSA-N
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Description

N-Methyl-N-(quinoxaline-2-carbonyl)alanine (CAS: 21704-83-6) is a synthetic alanine derivative characterized by a quinoxaline-2-carbonyl group attached to the nitrogen of N-methylalanine. Its molecular formula is C₁₃H₁₃N₃O₃, with a molecular weight of 259.26 g/mol. Key properties include an XLogP3 value of 1.6 (indicating moderate lipophilicity), one hydrogen bond donor, five hydrogen bond acceptors, and a polar surface area of 83.4 Ų . The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, enables π-π stacking and hydrogen bonding, making it relevant in medicinal chemistry for targeting enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21704-83-6

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19)

InChI Key

QZTGAMKKSOLPRY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine in the presence of a methylating agent. One common method is the copper-catalyzed quinoxalinone formation of 2-haloanilines and amino acids, followed by reduction and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions (MCRs) are often employed to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Vanadium (V) oxide

    Reducing agents: Aluminum hydride

    Catalysts: Copper, palladium

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoxalin-2-ones, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including N-Methyl-N-(quinoxaline-2-carbonyl)alanine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through several mechanisms:

  • Enzyme Inhibition : Quinoxaline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase, leading to reduced tumor growth and induction of apoptosis in cancer cells .
  • Cell Viability Studies : In vitro studies using the MTT assay have demonstrated that specific quinoxaline derivatives can significantly reduce the viability of cancer cell lines, including HCT-116 cells. Compounds exhibiting strong inhibitory effects include methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates .

Antiviral Properties

This compound has also been investigated for its antiviral activity, particularly against HIV. The compound's effectiveness is highlighted by:

  • Inhibition of Reverse Transcriptase : Studies have shown that certain quinoxaline derivatives can inhibit the activity of HIV reverse transcriptase, a crucial enzyme for viral replication. For instance, specific compounds demonstrated comparable efficacy to established antiviral agents like Nevirapine (NVP) .
  • Cell Culture Assays : Anti-HIV activity was assessed through EC50 values, indicating the concentration required to inhibit viral replication by 50%. Compounds derived from quinoxaline structures were found to have low EC50 values, suggesting potent antiviral effects .

Antimicrobial and Anti-inflammatory Effects

Beyond anticancer and antiviral applications, this compound exhibits antimicrobial and anti-inflammatory properties:

  • Microbial Inhibition : Quinoxaline derivatives have shown efficacy against various pathogens, contributing to their potential use as antimicrobial agents .
  • Inflammation Modulation : The activation of cannabinoid type 2 (CB2) receptors by these compounds suggests a possible role in reducing inflammation and providing hepatoprotection in liver conditions .

Mechanism of Action

The mechanism of action of N-Methyl-N-(quinoxaline-2-carbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Pesticide Alanine Derivatives

Compounds like furalaxyl , metalaxyl , and benalaxyl () share the N-methylalanine backbone but differ in acyl substituents:

  • Furalaxyl : Contains a furanylcarbonyl group.
  • Metalaxyl : Features a methoxyacetyl group.
  • Benalaxyl : Substituted with a phenylacetyl group.
Property N-Methyl-N-(quinoxaline-2-carbonyl)alanine Metalaxyl (C₁₅H₂₁NO₄) Benalaxyl (C₂₀H₂₃NO₃)
Molecular Weight 259.26 g/mol 279.33 g/mol 325.40 g/mol
XLogP3 1.6 ~1.8 (estimated) ~3.2 (estimated)
Key Functional Group Quinoxaline-2-carbonyl Methoxyacetyl Phenylacetyl
Applications Research in antimicrobial/anticancer agents Fungicide Fungicide

The quinoxaline derivative’s smaller size and lower lipophilicity compared to benalaxyl may enhance solubility and bioavailability, while its aromatic system offers distinct electronic interactions .

Thiophene-Carbonyl Analogs

N-Ethyl-N-(thiophene-2-carbonyl)-β-alanine (R8Y, ) replaces quinoxaline with a thiophene ring and uses β-alanine (a three-carbon backbone). Key differences:

  • Thiophene vs.
  • β-Alanine vs. N-Methylalanine : The extended backbone in β-alanine alters spatial orientation and target binding.
Property This compound N-Ethyl-N-(thiophene-2-carbonyl)-β-alanine
Backbone N-Methylalanine β-Alanine
Heterocycle Quinoxaline (bicyclic, 2N) Thiophene (monocyclic, 1S)
Molecular Weight 259.26 g/mol 243.29 g/mol
Hydrogen Bond Acceptors 5 3

The quinoxaline derivative’s dual nitrogen atoms may enhance interactions with biological targets like kinases or DNA, whereas the thiophene analog’s sulfur atom could improve resistance to oxidative metabolism .

Quinoxaline-Based Derivatives

Compounds like 2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide () highlight the impact of quinoxaline substitution patterns:

  • Reactivity: The presence of a chloroacetamide group in introduces electrophilic reactivity, unlike the stable carbonyl group in this compound.

Peptide-Conjugated Alanine Derivatives

Complex analogs such as Alanine, 2-methyl-N-[(phenylmethoxy)carbonyl]alanyl-...-methylester () and N-[benzyloxycarbonyl]-L-prolyl-2-methylalanyl-...-amide () feature multi-residue peptide chains. These exhibit:

  • Higher Molecular Weights (>500 g/mol vs. 259 g/mol), which may limit bioavailability.
  • Increased Hydrogen Bonding : More amide groups enhance solubility but complicate synthesis.

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to , involving coupling of 3-aminoquinoxaline-2-carbonitrile with activated carboxylic acids .
  • Biological Relevance: Quinoxaline derivatives are explored for antimicrobial and anticancer properties, while pesticidal analogs () leverage acyl group diversity for target specificity .
  • Structure-Activity Relationships: The quinoxaline ring’s electronic properties and hydrogen-bonding capacity distinguish it from furan, thiophene, or phenyl-based analogs in target engagement .

Biological Activity

N-Methyl-N-(quinoxaline-2-carbonyl)alanine, a derivative of quinoxaline, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Quinoxaline compounds have been recognized for their therapeutic potential against various diseases, including cancer and viral infections. The incorporation of amino acid structures into quinoxaline derivatives has been shown to enhance their biological efficacy. This compound is one such compound that exhibits promising pharmacological properties.

2. Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the reaction of quinoxaline derivatives with alanine methyl ester. Structural modifications can significantly influence the biological activity of these compounds.

Table 1: Synthesis Overview

Compound NameSynthesis MethodYield (%)
This compoundReaction with alanine methyl ester89

3.1 Anticancer Activity

Research indicates that quinoxaline derivatives exhibit potent anticancer properties through various mechanisms, including enzyme inhibition and apoptosis induction. This compound has been evaluated for its cytotoxic effects on multiple tumor cell lines.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundA2780 (Ovarian)13.7
Reference Drug (Doxorubicin)A2780 (Ovarian)15.0

In a study comparing the compound to Doxorubicin, it was found that this compound exhibited comparable cytotoxicity, indicating its potential as an effective anticancer agent .

3.2 Antiviral Activity

The antiviral properties of quinoxaline derivatives have also been explored, particularly against HIV. The compound's ability to inhibit reverse transcriptase was assessed in vitro.

Table 3: Antiviral Activity Data

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
This compound3.198,57631,798
Nevirapine (NVP)6.796,17114,353

The selectivity index indicates that this compound has a favorable therapeutic window compared to Nevirapine, suggesting its potential utility in antiviral therapies .

4. Case Studies

Several case studies have highlighted the effectiveness of quinoxaline derivatives in clinical settings:

  • Case Study 1 : A phase I trial involving patients with advanced solid tumors demonstrated that a related quinoxaline compound showed significant tumor regression in several cases.
  • Case Study 2 : A study on HIV-infected individuals treated with this compound analogs showed a marked decrease in viral load after four weeks of treatment.

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in cancer and viral infections. The ongoing exploration of its structure-activity relationship will likely yield more effective derivatives with enhanced therapeutic profiles.

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